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Compound of Interest

Compound Name: T-1101 tosylate

Cat. No.: B10824487 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
T-1101 tosylate is a first-in-class, orally bioavailable small molecule inhibitor that targets the

protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related

kinase 2 (Nek2).[1][2] This interaction is critical for the proper functioning of the mitotic

checkpoint, a key cellular process that ensures accurate chromosome segregation during cell

division.[1] In numerous cancer types, the Hec1/Nek2 axis is dysregulated, contributing to

genomic instability and tumor progression. T-1101 tosylate disrupts this crucial interaction,

leading to mitotic catastrophe and subsequent apoptotic cell death in cancer cells, making it a

promising candidate for cancer therapy.[1][3] Currently, T-1101 tosylate is undergoing phase

I/II clinical trials for the treatment of advanced refractory solid tumors.[1][2]

These application notes provide detailed protocols for utilizing T-1101 tosylate to study mitotic

checkpoint inhibition in a research setting.
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Property Value Reference

Chemical Name

N-(4-(4-((5-(2-

methoxyethoxy)pyrazin-2-

yl)thio)-2,6-

dimethylphenyl)thiazol-2-

yl)isonicotinamide 4-

methylbenzenesulfonate

[3]

Molecular Formula C₃₁H₃₁N₅O₆S₃ [1]

Molecular Weight 665.8 g/mol [1]

CAS Number 2250404-95-4 [3]

Solubility Soluble in DMSO [4]

Appearance White to off-white solid

Storage Store at -20°C

Mechanism of Action
T-1101 tosylate functions by specifically disrupting the interaction between Hec1 and Nek2.[2]

Nek2-mediated phosphorylation of Hec1 is an essential step for the proper localization and

function of the Hec1/Nuf2 complex at the kinetochore during mitosis. This complex is vital for

stable microtubule attachment to chromosomes and for the spindle assembly checkpoint

(SAC).

By inhibiting the Hec1/Nek2 interaction, T-1101 tosylate leads to:

Nek2 Degradation: The disruption of the complex triggers the proteasomal degradation of

Nek2.[1][3]

Chromosomal Misalignment: Improper kinetochore-microtubule attachments result in severe

chromosome misalignment at the metaphase plate.[1][2]

Mitotic Arrest and Apoptosis: The activation of the spindle assembly checkpoint due to

misaligned chromosomes leads to prolonged mitotic arrest and ultimately, caspase-mediated

apoptosis.[1][4]
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Figure 1: Signaling pathway of T-1101 tosylate action.
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In Vitro Antiproliferative Activity
T-1101 tosylate has demonstrated potent antiproliferative activity across a range of human

cancer cell lines.

Cell Line Cancer Type IC₅₀ (nM) Reference

Huh-7
Hepatocellular

Carcinoma
14.8 [1]

MDA-MB-231
Triple-Negative Breast

Cancer
21.5 [1]

BT474 Breast Cancer Not specified [1]

MCF7 Breast Cancer Not specified [1]

K562
Chronic Myeloid

Leukemia
Not specified [1]

Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the IC₅₀ value of T-1101 tosylate in a cancer cell line of interest.

Materials:

T-1101 tosylate

Cancer cell line of interest (e.g., Huh-7, MDA-MB-231)

Complete cell culture medium

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO
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Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

medium.

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

Prepare serial dilutions of T-1101 tosylate in complete medium.

Remove the medium from the wells and add 100 µL of the T-1101 tosylate dilutions (or

vehicle control, DMSO) to the respective wells.

Incubate for 72 hours.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀

value using appropriate software.
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Figure 2: Workflow for the MTT-based cell viability assay.
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This protocol is to assess the effect of T-1101 tosylate on cell cycle distribution.

Materials:

T-1101 tosylate

Cancer cell line of interest

6-well plates

PBS

70% Ethanol (ice-cold)

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Seed cells in 6-well plates and allow them to attach overnight.

Treat cells with T-1101 tosylate at various concentrations (e.g., 1x and 5x IC₅₀) for 24 or 48

hours. Include a vehicle control.

Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

Resuspend the cell pellet in 500 µL of PBS.

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

Incubate at -20°C for at least 2 hours.

Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

Resuspend the cell pellet in 500 µL of PI staining solution.

Incubate in the dark at room temperature for 30 minutes.
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Analyze the samples using a flow cytometer.

Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M

phases.

Protocol 3: Immunofluorescence for Chromosome
Alignment
This protocol is to visualize the effect of T-1101 tosylate on mitotic spindle formation and

chromosome alignment.

Materials:

T-1101 tosylate

Cancer cell line of interest

Glass coverslips in a 24-well plate

4% Paraformaldehyde (PFA) in PBS

0.5% Triton X-100 in PBS

Blocking buffer (e.g., 5% BSA in PBS)

Primary antibodies: anti-α-tubulin (for microtubules) and anti-phospho-histone H3 (Ser10) (a

mitotic marker)

Fluorochrome-conjugated secondary antibodies

DAPI (4',6-diamidino-2-phenylindole) for DNA staining

Antifade mounting medium

Fluorescence microscope

Procedure:
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Seed cells on glass coverslips in a 24-well plate.

Treat cells with T-1101 tosylate at a concentration known to induce mitotic arrest (e.g., 5x

IC₅₀) for 16-24 hours.

Fix the cells with 4% PFA for 15 minutes at room temperature.

Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.

Block with blocking buffer for 1 hour.

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

Wash three times with PBS.

Incubate with fluorochrome-conjugated secondary antibodies diluted in blocking buffer for 1

hour in the dark.

Wash three times with PBS.

Counterstain with DAPI for 5 minutes.

Mount the coverslips on microscope slides using antifade mounting medium.

Visualize and capture images using a fluorescence microscope. Look for evidence of

chromosome misalignment and abnormal spindle formation in treated cells.

In Vivo Antitumor Activity
T-1101 tosylate has demonstrated significant in vivo antitumor activity in xenograft models.

Oral administration of T-1101 tosylate has been shown to inhibit tumor growth in mice bearing

human tumor xenografts of liver and breast cancer.[1]
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Xenograft
Model

Cancer Type Treatment Result Reference

Huh-7
Hepatocellular

Carcinoma

Oral

administration

Tumor growth

inhibition
[1]

MDA-MB-231
Triple-Negative

Breast Cancer

Oral

administration

Tumor growth

inhibition
[1]

BT474 Breast Cancer
Oral

administration

Tumor growth

inhibition
[1]

MCF7 Breast Cancer
Oral

administration

Tumor growth

inhibition
[1]

Note: For in vivo studies, appropriate animal care and use committee (IACUC) protocols must

be followed. The formulation and dosage of T-1101 tosylate for animal studies should be

optimized based on the specific animal model and research question.

Conclusion
T-1101 tosylate is a potent and specific inhibitor of the Hec1/Nek2 interaction, offering a

valuable tool for studying the mitotic checkpoint and its role in cancer. The protocols outlined in

these application notes provide a framework for researchers to investigate the cellular and

molecular effects of this promising anticancer agent. Further exploration of its synergistic

potential with other chemotherapeutic agents is also a valuable area of research.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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